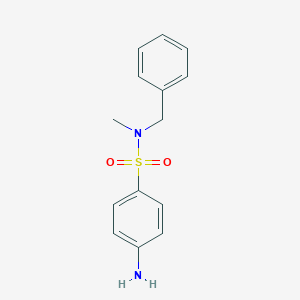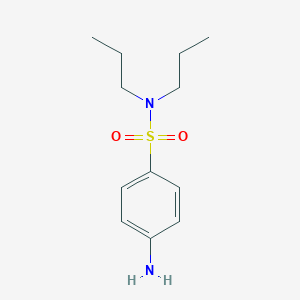![molecular formula C15H20N2O B185657 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 58324-92-8](/img/structure/B185657.png)
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one, also known as DMXB-A, is a synthetic compound that belongs to the class of diazabicyclooctanes. It has been studied extensively for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one acts as a selective agonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 nAChR by 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemische Und Physiologische Effekte
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to have various biochemical and physiological effects, including the modulation of neuroinflammation, oxidative stress, and apoptosis. It has also been shown to improve cognitive function, memory, and learning in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several advantages for lab experiments, including its high yield and purity, as well as its selective agonist activity for the α7 nAChR. However, its limited solubility in water and low bioavailability in vivo may pose challenges for its use in preclinical and clinical studies.
Zukünftige Richtungen
Future research on 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one should focus on its potential therapeutic applications in various neurological disorders, as well as its mechanism of action and pharmacokinetic properties. Further studies are needed to determine the optimal dosage and administration route of 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one, as well as its safety and efficacy in humans. Additionally, the development of novel analogs and derivatives of 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one may lead to the discovery of more potent and selective α7 nAChR agonists for the treatment of neurological disorders.
Synthesemethoden
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one is synthesized through a multi-step process involving the condensation of 3-benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline with ethylglyoxalate, followed by reduction and cyclization. The final product is obtained in high yield and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of these disorders.
Eigenschaften
CAS-Nummer |
58324-92-8 |
|---|---|
Produktname |
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
3-benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C15H20N2O/c1-16-8-13-10-17(11-14(9-16)15(13)18)7-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |
InChI-Schlüssel |
QKANPQSBUFNOGL-UHFFFAOYSA-N |
SMILES |
CN1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3 |
Kanonische SMILES |
CN1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



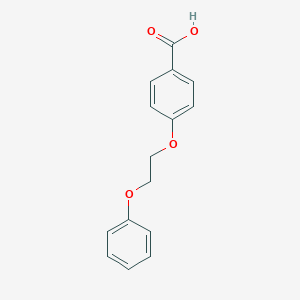
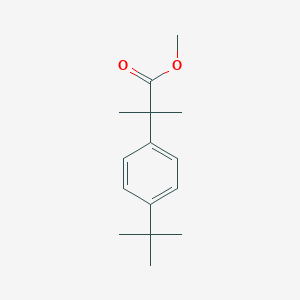
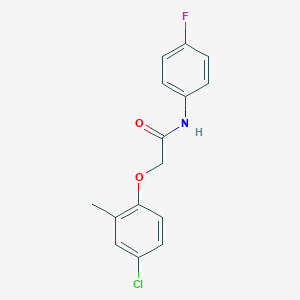
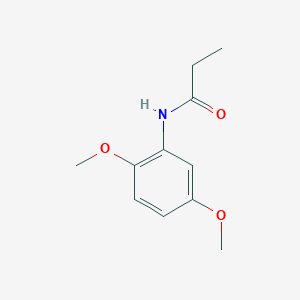
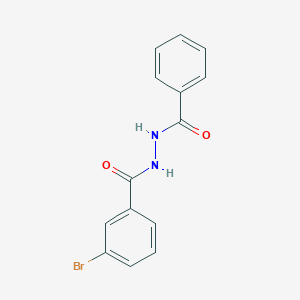
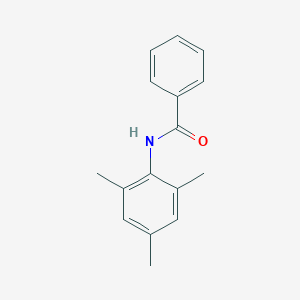
![4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B185582.png)
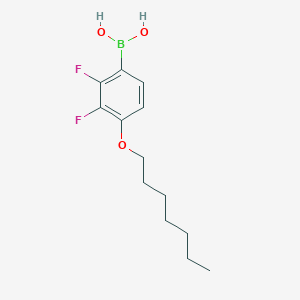
![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)
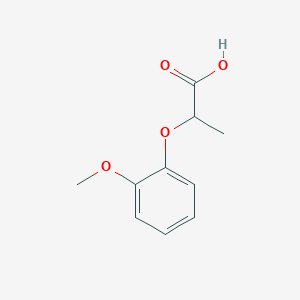
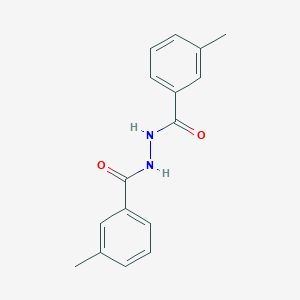
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B185590.png)
